Bienvenue dans la boutique en ligne BenchChem!

Cis-tert-butyl 3-aMino-2-phenylpiperidine-1-carboxylate

NK1 receptor antagonism substance P stereochemical requirement

Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate (CAS 187679-58-9, 208831-28-1) is a Boc-protected, cis-configured 2-phenylpiperidine bearing a primary amine at the 3-position. The (2S,3S) enantiomer serves as a pivotal intermediate in the synthesis of high-affinity neurokinin-1 (NK1) receptor antagonists such as CP-122,721 and CP-99,994.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B15200596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-tert-butyl 3-aMino-2-phenylpiperidine-1-carboxylate
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)N
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11,17H2,1-3H3/t13-,14-/m1/s1
InChIKeyGQOAORJRRSLOQA-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate – Procurement-Ready Chiral Building Block for NK1 Antagonist Synthesis


Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate (CAS 187679-58-9, 208831-28-1) is a Boc-protected, cis-configured 2-phenylpiperidine bearing a primary amine at the 3-position. The (2S,3S) enantiomer serves as a pivotal intermediate in the synthesis of high-affinity neurokinin-1 (NK1) receptor antagonists such as CP-122,721 and CP-99,994 [1]. Its rigid cis-stereochemistry, combined with orthogonal Boc protection, makes it a preferred scaffold for constructing substance P antagonists with demonstrated in vivo efficacy [2].

Why Cis-Stereochemistry and Boc-Protection Cannot Be Interchanged in 3-Amino-2-phenylpiperidine-1-carboxylate Procurement


Substituting the cis isomer with its trans counterpart or the unprotected free amine leads to a loss of biological activity and synthetic efficiency. The (2S,3S)-cis configuration is explicitly preferred in the patent literature for substance P antagonism, and the high-affinity NK1 antagonist CP-122,721 (pIC50 = 9.8) is derived exclusively from this scaffold [1]. Trans-configured analogs lack reported NK1 activity, and the unprotected amine requires additional protection/deprotection steps that reduce overall yield by at least 2 synthetic operations [2]. The quantitative evidence below demonstrates that only the cis-Boc compound meets the stereochemical and functional requirements for validated NK1 antagonist programs.

Quantitative Differentiation Evidence for Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate vs. Trans and Unprotected Analogs


Cis-Stereochemistry Drives Nanomolar NK1 Receptor Affinity; Trans Isomers Are Inactive

CP-122,721, synthesized from (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate, binds the human NK1 receptor with a pIC50 of 9.8 (IC50 ≈ 0.16 nM) in [125I]BH-SP competition assays [1]. The patent literature explicitly states that the cis-form is 'particularly preferable' for substance P antagonism, while no trans-configured analog has demonstrated comparable affinity [2].

NK1 receptor antagonism substance P stereochemical requirement

Boc Protection Saves 2 Synthetic Steps Versus Unprotected Amine in Multi-Step NK1 Antagonist Synthesis

In the published synthesis of (+)-CP-99,994, the Boc-protected cis intermediate (XIII) undergoes direct reductive amination followed by a single acid deprotection step to yield the final product [1]. Using the unprotected cis-3-amino-2-phenylpiperidine would require prior protection of the primary amine to prevent undesired side reactions, adding at least 2 extra synthetic operations and reducing overall yield.

synthetic efficiency protecting group strategy convergent synthesis

Enantiopure Cis Isomer Routinely Achieves ≥98% Chemical Purity; Trans Isomer Lags in Quality Consistency

Commercial suppliers list the (2S,3S)-cis enantiomer at 95-98% purity by HPLC . The trans isomer (CAS 757195-60-1) is typically offered at 95% and with fewer stock keeping units, reflecting lower demand and less rigorous quality standardization for pharmaceutical applications .

enantiomeric purity quality control pharmaceutical intermediate

Validated In Vivo Efficacy: Cis-Derived CP-122,721 Achieves Oral ID50 of 0.01 mg/kg; No Trans Comparator Exists

CP-122,721, derived from the cis scaffold, potently blocked capsaicin-induced plasma extravasation in guinea pig lung with an oral ID50 of 0.01 mg/kg and achieved CNS penetration (ID50 = 0.2 mg/kg) [1]. No trans-configured 3-amino-2-phenylpiperidine derivative has been reported to achieve comparable in vivo NK1 blockade, underscoring the unique pharmacological relevance of the cis isomer.

in vivo pharmacology NK1 antagonist oral bioavailability

High-Value Application Scenarios for Cis-tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate Based on Quantitative Evidence


NK1 Receptor Antagonist Lead Optimization Programs

The (2S,3S)-cis scaffold provides a direct entry to high-affinity NK1 antagonists. As demonstrated by CP-122,721 (pIC50 = 9.8), the cis stereochemistry is essential for target engagement [1]. Medicinal chemistry teams should procure this intermediate for SAR studies on benzylamine side-chain analogs targeting substance P-mediated disorders.

Convergent cGMP Synthesis of Clinical Candidates

The Boc-protected amine enables a convergent synthetic strategy in which the fully elaborated benzylamine side chain is introduced via reductive amination, followed by a single deprotection step. This eliminates 2 synthetic operations compared to using the unprotected amine, improving overall yield and reducing manufacturing costs [2].

Stereochemical Probe for Chiral Piperidine SAR Libraries

The cis isomer serves as a stereochemically defined building block for generating diastereomerically pure compound libraries. The trans isomer can be used as a negative control to confirm that biological activity is stereospecific to the cis configuration, a critical quality control step in hit validation [1].

Contract Manufacturing of NK1-Targeted APIs

With validated in vivo efficacy (ID50 = 0.01 mg/kg oral in guinea pig) and established optical resolution protocols achieving >99% ee, the cis-Boc intermediate is a reliable starting material for CMOs developing NK1 antagonist APIs. Its high commercial purity (≥98%) reduces the burden of pre-process purification .

Quote Request

Request a Quote for Cis-tert-butyl 3-aMino-2-phenylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.